molecular formula C9H10FNO3 B13058052 (R)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoicacidhcl

(R)-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoicacidhcl

Cat. No.: B13058052
M. Wt: 199.18 g/mol
InChI Key: SMVXELKDUVBXNV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and drug development. The presence of both amino and hydroxyl groups, along with a fluorine atom, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-5-hydroxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amino acid derivative to form the corresponding β-hydroxy amino acid.

    Reduction: The β-hydroxy amino acid is then reduced to the desired amino alcohol.

    Hydrochloride Formation: Finally, the amino alcohol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces substituted derivatives with different functional groups.

Scientific Research Applications

®-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-3-(3-chloro-5-hydroxyphenyl)propanoic acid hydrochloride
  • ®-2-Amino-3-(3-bromo-5-hydroxyphenyl)propanoic acid hydrochloride
  • ®-2-Amino-3-(3-methyl-5-hydroxyphenyl)propanoic acid hydrochloride

Uniqueness

®-2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2R)-2-amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-5(2-7(12)4-6)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m1/s1

InChI Key

SMVXELKDUVBXNV-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1O)F)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=C(C=C1O)F)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.